molecular formula C12H15NO4S B213863 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate

2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate

Cat. No. B213863
M. Wt: 269.32 g/mol
InChI Key: DVUQAIWIFSLEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazolidine derivative that exhibits interesting biological properties, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of bacterial and fungal cells by disrupting their cell walls and membranes. It may also work by inducing apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits low toxicity and does not cause significant damage to healthy cells. It has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate in lab experiments is its low toxicity, which makes it a safer alternative to other chemical compounds. However, one limitation is that further research is needed to fully understand its mechanism of action and potential applications.

Future Directions

1. Further research into the compound's potential applications in the field of medicine, particularly in the development of new antimicrobial and anticancer agents.
2. Investigation into the compound's mechanism of action to better understand how it works at a molecular level.
3. Exploration of the compound's potential use as an antioxidant in preventing oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and purity of the compound.
5. Study of the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications, but its low toxicity and interesting biological properties make it a promising candidate for future studies.

Synthesis Methods

The synthesis of 2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to obtain the final compound.

Scientific Research Applications

The compound has been studied for its potential applications in the field of medicine. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential anticancer activity, with promising results.

properties

Product Name

2-(3-Ethoxy-2-hydroxyphenyl)-1,3-thiazolidin-3-ium-4-carboxylate

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(3-ethoxy-2-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO4S/c1-2-17-9-5-3-4-7(10(9)14)11-13-8(6-18-11)12(15)16/h3-5,8,11,13-14H,2,6H2,1H3,(H,15,16)

InChI Key

DVUQAIWIFSLEGB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1O)C2NC(CS2)C(=O)O

Canonical SMILES

CCOC1=CC=CC(=C1O)C2[NH2+]C(CS2)C(=O)[O-]

Origin of Product

United States

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